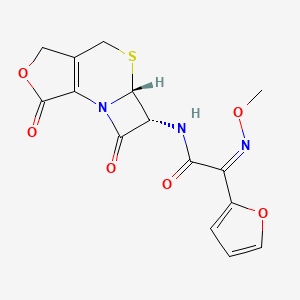
Descarbamoylcefuroxime lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Descarbamoylcefuroxime lactone is a chemical compound with the molecular formula C15H13N3O6S. It is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound is characterized by its lactone ring structure, which plays a crucial role in its chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of descarbamoylcefuroxime lactone typically involves the esterification of descarbamoyl cefuroxime. The process includes dissolving descarbamoyl cefuroxime in a suitable solvent and adding a catalyst to facilitate the esterification reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of efficient catalysts and solvents ensures the scalability of the production while maintaining the quality of the final product. The process also includes purification steps to remove impurities and obtain a high-purity compound .
化学反应分析
Types of Reactions: Descarbamoylcefuroxime lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The lactone ring can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted lactones. These products have distinct chemical and biological properties, making them useful in various applications .
科学研究应用
Chemical Properties and Mechanism of Action
Descarbamoylcefuroxime lactone has the molecular formula C15H13N3O6S. It features a lactone ring structure that contributes to its stability and efficacy as an antibiotic. The compound primarily targets penicillin-binding proteins (PBPs) within bacterial cell walls, inhibiting the synthesis of peptidoglycan and leading to bacterial cell lysis.
Biochemical Pathways
The lactone structure allows for various interactions with enzymes and proteins, making it a valuable tool in biochemical research. It has shown stability against many β-lactamases produced by Gram-negative bacteria, indicating its potential effectiveness against resistant strains.
Scientific Research Applications
This compound is utilized across multiple scientific domains:
Chemistry
- Synthesis Intermediate : It serves as a precursor in synthesizing other cephalosporin derivatives, facilitating the development of new antibiotics.
- Chemical Reactions : The compound undergoes oxidation, reduction, and substitution reactions, which are critical for creating novel compounds with desired properties.
Biology
Medicine
- Antibiotic Development : this compound is investigated for its antibiotic properties and potential therapeutic applications against various bacterial infections .
- Resistance Studies : It is used to study antibiotic resistance mechanisms, contributing to the development of more effective treatments .
Industry
- Pharmaceutical Production : The compound is involved in producing high-purity cephalosporin antibiotics for pharmaceutical applications, ensuring quality and efficacy in drug formulations .
Stability Studies
A study focusing on the physicochemical stability of high-concentration cefuroxime aqueous injections revealed significant degradation over time, leading to increased levels of this compound. This finding underscores the importance of monitoring degradation products in pharmaceutical formulations to ensure efficacy.
In Vitro Release Studies
Research involving suppositories containing cefuroxime axetil (which degrades to this compound) demonstrated variations in drug release rates depending on the formulation's physical properties. The study highlighted the compound's role in enhancing drug delivery systems for pediatric use .
作用机制
The mechanism of action of descarbamoylcefuroxime lactone involves its interaction with bacterial cell wall synthesis. Similar to other cephalosporins, it binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the disruption of cell wall biosynthesis and ultimately causing bacterial cell death .
相似化合物的比较
Cefuroxime: A second-generation cephalosporin antibiotic with a similar structure but different functional groups.
γ-Butyrolactone: A lactone with a different ring size and distinct chemical properties.
δ-Valerolactone: Another lactone with a different ring size and biological activities
Uniqueness: Descarbamoylcefuroxime lactone is unique due to its specific lactone ring structure and its derivation from cefuroxime. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
947723-87-7 |
|---|---|
分子式 |
C15H13N3O6S |
分子量 |
363.3 g/mol |
IUPAC 名称 |
(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9+/t10-,14-/m1/s1 |
InChI 键 |
LRBGPGHWGUNCJM-OGAOBHAHSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
手性 SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
规范 SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(αZ)-α-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















